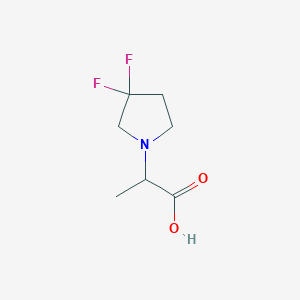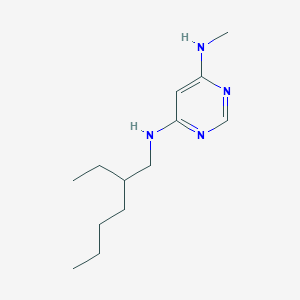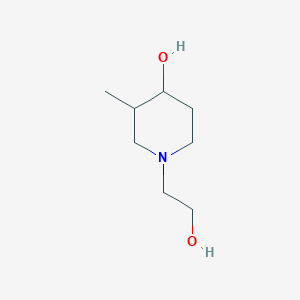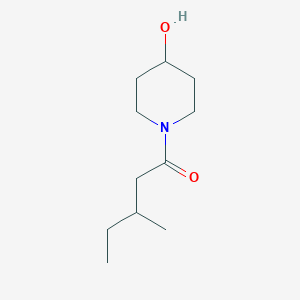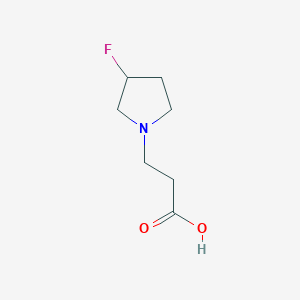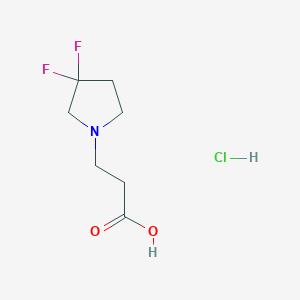
3-(3,3-二氟吡咯烷-1-基)-丙酸盐酸盐
描述
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is a chemical compound with the formula C7H12ClF2NO2 and a molecular weight of 215.63 . It is available for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is 215.63 . Further physical and chemical properties are not provided in the available resources.科学研究应用
合成和合成子应用
3-(3,3-二氟吡咯烷-1-基)-丙酸盐酸盐是合成具有生物活性化合物中的重要合成子。它可以从商业可获得的2-氯-2,2-二氟乙酸开始高效合成。这个过程包括七步合成,产率和纯度良好,展示了其在制备具有生物学意义的化合物中的实用性 (Wei, Makowski, & Rutherford, 2012)。
化学性质和相互作用
该化合物形成各种加合物,并可以参与不同的化学相互作用。例如,相关化合物3-(哌啶-1-基)丙酸与三苯基锡氯形成1:2的加合物。这表明了3-(3,3-二氟吡咯烷-1-基)-丙酸盐酸盐有潜力参与复杂的化学相互作用,可能在合成新化合物中有用 (Yan & Khoo, 2005)。
在配体合成中的应用
该化合物的结构元素使其适合形成配体。类似结构的配体,如3,3-双(3,5-二甲基吡唑-1-基)丙酸,用于与锰和铼等金属形成配合物。这表明了3-(3,3-二氟吡咯烷-1-基)-丙酸盐酸盐在合成金属配合物的配体方面具有潜力,与各种科学和工业应用相关 (Peters et al., 2009)。
作用机制
Target of Action
The primary target of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride enhances the insulinotropic effect of incretins, helping to regulate blood glucose levels .
Pharmacokinetics
This suggests that the compound is well-absorbed from the gastrointestinal tract and can effectively reach systemic circulation .
Result of Action
The result of the action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is the regulation of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .
Action Environment
The action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is influenced by various environmental factors. For instance, the presence of food can stimulate the release of incretin hormones, enhancing the drug’s effects . Additionally, factors such as pH and the presence of other medications can potentially impact the absorption and metabolism of the drug.
生化分析
Biochemical Properties
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This interaction is crucial for its potential use in treating type 2 diabetes. Additionally, the compound may interact with cytochrome P450 enzymes, influencing its metabolic stability and activity .
Cellular Effects
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DPP-IV can lead to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . This compound may also affect other signaling pathways and gene expression profiles, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-IV, inhibiting its activity and preventing the degradation of incretin hormones . This inhibition results in prolonged incretin activity, enhancing insulin secretion and glucose regulation. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is rapidly absorbed and metabolized in various species, including rats, dogs, and humans . Over time, the compound’s effects on cellular function may diminish as it is metabolized and excreted. Long-term studies are needed to fully understand its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV and regulates glucose levels without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . The major route of metabolism involves hydroxylation at the 5′ position of the pyrimidine ring, followed by further metabolic transformations . These metabolic pathways influence the compound’s stability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride within cells and tissues are critical for its activity. The compound is rapidly absorbed and distributed in various tissues, including the liver, kidneys, and intestines . It may interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSOGMBZLUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


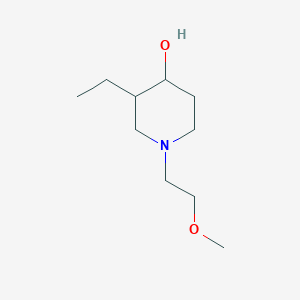
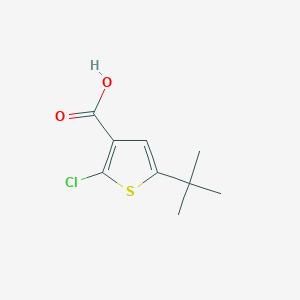
![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)

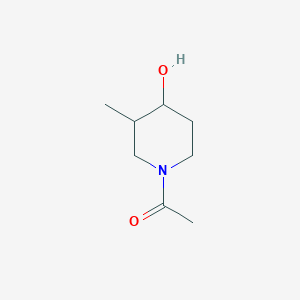

![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
